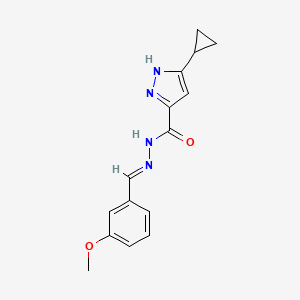

3-cyclopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of the pyrazole carbohydrazide family, which is known for various biological activities. The compound's significance lies in its structural and chemical properties, which may contribute to potential therapeutic applications.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions such as cyclocondensation and reactions with various aldehydes and ketones. For instance, a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using spectroscopic methods like FT-IR, NMR, and ESI-MS (Karrouchi et al., 2021).

Molecular Structure Analysis

X-ray diffraction is commonly used for structural confirmation. The configuration of related compounds and their theoretical structures in various phases can be optimized using computational methods such as B3LYP/6-311++G** calculations (Karrouchi et al., 2021).

Chemical Reactions and Properties

Compounds in this family exhibit reactions like [3 + 2] cycloaddition and are involved in the formation of various heterocyclic structures. They can participate in reactions leading to the formation of pyrazolo[5,1-a]isoquinolines, highlighting their versatility in chemical synthesis (Yao et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and dipole moments, are influenced by the compound's environment. Studies on similar compounds have shown changes in dipole moments between different phases, indicating their solvation energy and stability in solution (Karrouchi et al., 2021).

Chemical Properties Analysis

The compound's chemical properties, like reactivity and stability, are explored through theoretical studies such as Natural Bond Orbital (NBO) and frontier orbital analysis. These studies can suggest the compound's potential reactivity and interaction with other molecules (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Spectroscopic Studies

"3-cyclopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide" and related compounds have been synthesized and characterized using various spectroscopic methods. For instance, studies have reported the synthesis and characterization of similar compounds by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. These compounds have been analyzed for their structural properties, including their dipole moments, solvation energy, and atomic charges, through theoretical structures optimized using hybrid B3LYP/6-311++G** calculations. The vibrational assignments, predicted Raman, and Ultraviolet-visible spectra have been reported, demonstrating the compound's low reactivity and high stability in solution (Karrouchi et al., 2021).

Molecular Docking and Potential Biological Activities

Molecular docking studies have suggested the potential biological activities of compounds structurally similar to "3-cyclopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide." For example, docking results revealed that certain compounds can be designed as potential anti-diabetic agents, highlighting their relevance in medical research and drug development (Karrouchi et al., 2021).

Antimicrobial and Antifungal Activities

Research has also focused on evaluating the antimicrobial and antifungal activities of novel substituted derivatives. Some compounds have shown potent antimicrobial activities against standard strains of bacteria and mycotoxic strains of fungi. These studies suggest potential therapeutic applications of these compounds as antimicrobial agents (Raju et al., 2010).

Corrosion Protection Behavior

Additionally, certain compounds have been investigated for their corrosion protection behavior on mild steel in acidic solutions. Studies utilizing gravimetric and electrochemical methods have shown high inhibition efficiency, suggesting the application of these compounds in corrosion protection. The formation of protective layers on metal surfaces was confirmed through FESEM, AFM, and XPS analysis, with further support from Density Functional Theory (DFT) and Monte-Carlo simulation (MCS) studies (Paul et al., 2020).

properties

IUPAC Name |

5-cyclopropyl-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-21-12-4-2-3-10(7-12)9-16-19-15(20)14-8-13(17-18-14)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,18)(H,19,20)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVFSOLIZCXDII-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)

![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)

![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)

![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)

![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)

![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)